{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide
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Overview
Description
{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with the molecular formula C9H13BrN2S It is known for its unique structure, which includes a sulfanyl group attached to a methanimidamide moiety
Mechanism of Action
Target of Action
The primary targets of 3-Methylbenzyl Carbamimidothioate Hydrobromide are currently unknown. This compound is a derivative of carbamimidothioates, which have been studied for their potential applications in various fields . .
Mode of Action
Carbamimidothioates, in general, have been synthesized using aryl diazonium fluoroborates, aryl isothiocyanates, amines, and Et3N as the base at room temperature . The interaction of this compound with its potential targets and the resulting changes are yet to be explored.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 3-methylbenzyl chloride with thiourea, followed by the addition of hydrobromic acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Azides and nitriles
Scientific Research Applications
{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Comparison with Similar Compounds
Similar Compounds
- {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrochloride
- {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide sulfate
- {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide nitrate
Uniqueness
{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide is unique due to its specific counterion (hydrobromide), which can influence its solubility, stability, and reactivity compared to other similar compounds. The hydrobromide salt form may also exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-methylphenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.BrH/c1-7-3-2-4-8(5-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSISZUZFKKYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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